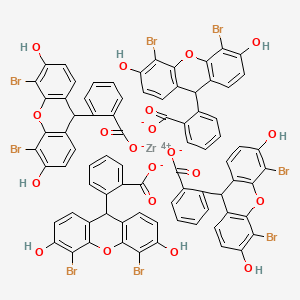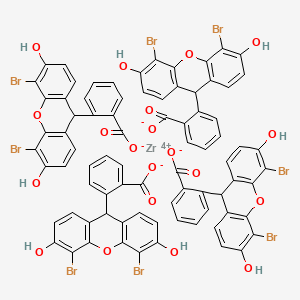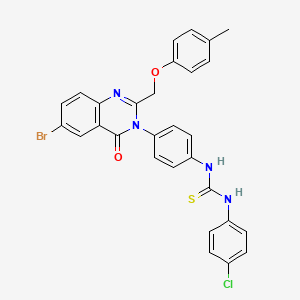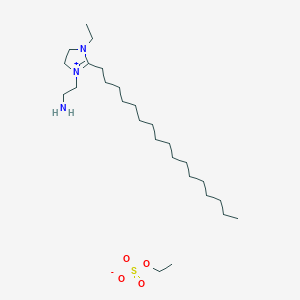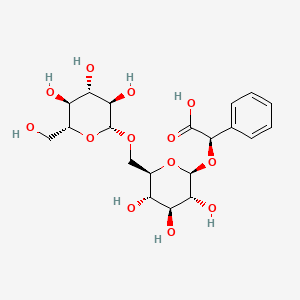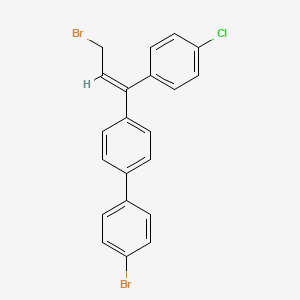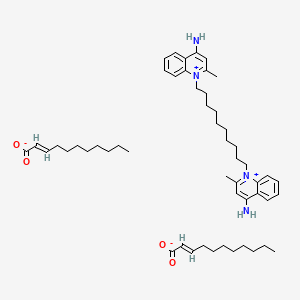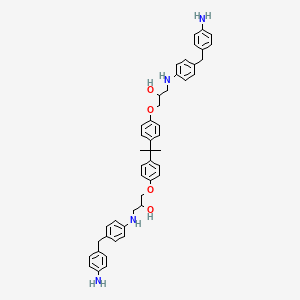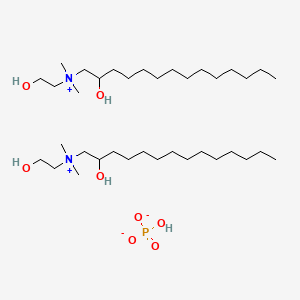
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate typically involves the reaction of dimethylamine with 2-chloroethanol and tetradecyl alcohol in the presence of a base. The resulting intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal growth inhibition .
Medicine: In medicine, it is explored for its potential use in antimicrobial formulations and as a component in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, emulsifiers, and antistatic agents .
Mécanisme D'action
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium chloride (DTAC)
- Benzalkonium chloride (BAC)
Comparison: Compared to these similar compounds, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate has a unique combination of hydroxyl and long alkyl chains, which enhances its surfactant and antimicrobial properties. This makes it particularly effective in applications requiring both properties .
Propriétés
Numéro CAS |
85006-11-7 |
|---|---|
Formule moléculaire |
C36H81N2O8P |
Poids moléculaire |
701.0 g/mol |
Nom IUPAC |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylazanium |
InChI |
InChI=1S/2C18H40NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-18(21)17-19(2,3)15-16-20;1-5(2,3)4/h2*18,20-21H,4-17H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
WUXDHWTZIQJMSE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


